Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate
Description
Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is a chemical compound with significant applications in various fields of scientific research. It is known for its complex structure and potential utility in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl (3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-14-10-11-21(12-16(14)20-17(22)25-19(2,3)4)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16-/m0/s1 |
InChI Key |
CJZWRUBWLZGJSL-HOCLYGCPSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate typically involves multiple steps, including the protection of amino groups and the formation of piperidine rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Hydroxypiperidine-1-Carboxylate
- Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Fluoropiperidine-1-Carboxylate
Uniqueness
Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is unique due to its specific structural features and reactivity. Its methyl group at the 4-position of the piperidine ring distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
